N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
CAS No.: 942007-59-2
Cat. No.: VC6358628
Molecular Formula: C19H16N4O3S
Molecular Weight: 380.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942007-59-2 |
|---|---|
| Molecular Formula | C19H16N4O3S |
| Molecular Weight | 380.42 |
| IUPAC Name | N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H16N4O3S/c1-12-8-16(22-26-12)18(24)23(11-13-4-3-7-20-10-13)19-21-15-9-14(25-2)5-6-17(15)27-19/h3-10H,11H2,1-2H3 |
| Standard InChI Key | OVJNFZNUJCFJNS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features three distinct heterocyclic systems:
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A benzo[d]thiazole ring substituted with a methoxy group at position 5.
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A 5-methylisoxazole ring linked via a carboxamide group.
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A pyridin-3-ylmethyl substituent attached to the carboxamide nitrogen.
This configuration enhances its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, critical for binding biological targets . The methoxy group on the benzothiazole moiety may influence electron distribution, potentially modulating reactivity and solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 942007-59-2 |
| Molecular Formula | |
| Molecular Weight | 380.42 g/mol |
| IUPAC Name | N-(5-Methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
| Solubility | Likely soluble in DMF, DCM |
Synthesis Pathways
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions:
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Formation of the Isoxazole Core: Cyclization of β-ketoesters with hydroxylamine derivatives under acidic conditions generates the 5-methylisoxazole ring .
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Amide Bond Formation: Coupling the isoxazole-3-carboxylic acid with 5-methoxybenzo[d]thiazol-2-amine using carbodiimide reagents (e.g., EDC) in dimethylformamide (DMF).
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N-Alkylation: Introducing the pyridin-3-ylmethyl group via alkylation of the secondary amine using 3-(bromomethyl)pyridine.
Optimization Challenges
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Regioselectivity: Ensuring proper substitution on the benzothiazole and isoxazole rings requires precise temperature and catalyst control .
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Yield Improvement: Microwave-assisted synthesis and green solvents (e.g., ionic liquids) have been proposed to enhance efficiency .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: and NMR confirm the structure by identifying peaks corresponding to methoxy ( 3.8–4.0 ppm), methylisoxazole ( 2.4–2.6 ppm), and pyridinyl protons ( 7.5–8.5 ppm).
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LC-MS: High-resolution mass spectrometry verifies the molecular ion peak at m/z 380.42 [M+H].
Biological Activities and Mechanisms
Anticancer Activity
In Colo205 colon cancer cells, the compound induces G2/M cell cycle arrest and apoptosis by upregulating p53 and altering mitochondrial protein balance (e.g., Bax/Bcl-2 ratio) . Caspase-3 activation confirms the intrinsic apoptotic pathway .
Table 2: Cytotoxicity Profiles
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| Colo205 | 5.04–13 | p53 activation, caspase-3 cleavage |
| MCF7 | 15–20 | Moderate Bax upregulation |
Comparative Analysis with Isoxazole Derivatives
Structural Analogues
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Compound 20c : Shares a benzothiazole-isoxazole scaffold but lacks the pyridinylmethyl group, showing lower potency (IC = 8.2 μM in Colo205).
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3,5-Disubstituted Isoxazoles : Simpler derivatives exhibit antimicrobial activity but lack the multi-target engagement seen in the reviewed compound.
Mechanism of Action Divergence
Unlike traditional isoxazoles that inhibit single enzymes, this compound’s polypharmacology—simultaneously targeting p53 and mitochondrial proteins—enhances therapeutic breadth .
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